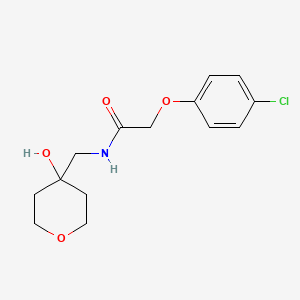

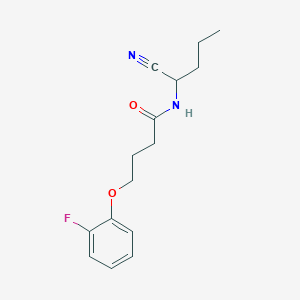

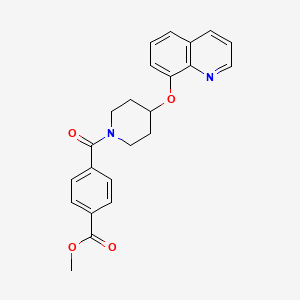

![molecular formula C17H11F3N2O3 B2913916 2-(1H-吲哚-3-基)-2-氧代-N-[3-(三氟甲氧基)苯基]乙酰胺 CAS No. 1023559-26-3](/img/structure/B2913916.png)

2-(1H-吲哚-3-基)-2-氧代-N-[3-(三氟甲氧基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide” is an indole derivative . Indole derivatives have been reported to have diverse pharmacological activities and have received attention from organic and medicinal chemists . They have been used in the discovery and development of potential anti-tubercular agents and as novel dual inhibitors of respiratory syncytial virus and influenza virus A .

Synthesis Analysis

The synthesis of indole derivatives has been explored extensively. Nature is the major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . A series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide was designed, synthesized, and evaluated for their anti-RSV and anti-IAV activities .Molecular Structure Analysis

The molecular structure of indole derivatives has been studied using various techniques. For example, the comparative molecular field analysis (CoMFA) and comparative similarity indices analysis (CoMSIA) have been used for the activity prediction of the compounds .Chemical Reactions Analysis

The chemical reactions involving indole derivatives have been studied. For instance, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives have been analyzed. For instance, the highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of certain indole derivatives have been explored to recognize the nature of electronic and optical properties .科学研究应用

分子对接和抗炎应用

吲哚乙酰胺衍生物已被合成并表征,通过针对特定分子域(如环氧合酶 COX-1 和 COX-2 域)的计算机模拟研究显示出作为抗炎药的潜力。这表明它们在设计新型抗炎化合物中的效用 (Al-Ostoot 等,2020)。

抗氧化特性

对 2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物的进一步研究揭示了它们相当大的抗氧化活性,展示了它们在对抗氧化应激相关疾病中的潜力。该类别中的特定化合物表现出显着的活性,表明它们有望开发新的抗氧化剂 (Gopi 和 Dhanaraju,2020)。

抗疟疾特性

一系列新制备和评估的 N-((2,5-二芳基-3-三氟乙酰基)-1H-吲哚-7-基)乙酰胺在体外表现出潜在的抗疟疾特性,特别是对恶性疟原虫的氯喹敏感 3D7 菌株。这表明它们在疟疾治疗中的潜在应用,分子对接表明了对寄生虫乳酸脱氢酶的作用机制 (Mphahlele 等,2017)。

抗菌和抗真菌活性

某些 2-氧代-3-(芳基亚氨基)吲哚-1-基)-N-芳基乙酰胺衍生物的合成产生了具有有希望的抗菌和抗真菌活性的化合物,突出了吲哚乙酰胺衍生物对各种病原微生物的治疗潜力 (Debnath 和 Ganguly,2015)。

癌症治疗的细胞毒性剂

对新型 2-(2,3-二氧代-2,3-二氢-1H-吲哚-1-基)-N-苯乙酰胺衍生物的研究表明,对靛红和苯环结构的修饰可以显着增加对癌细胞系(如 MCF-7)的细胞毒性活性。这表明它们作为开发具有最小副作用的新型癌症疗法的先导的潜力 (Modi 等,2011)。

作用机制

属性

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-5-3-4-10(8-11)22-16(24)15(23)13-9-21-14-7-2-1-6-12(13)14/h1-9,21H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARSEHGSJYTCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

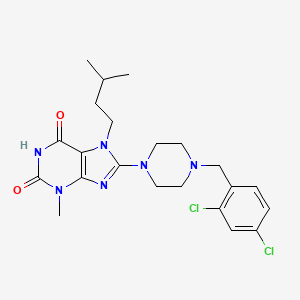

![2-(1,3-dioxoisoindolin-2-yl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2913834.png)

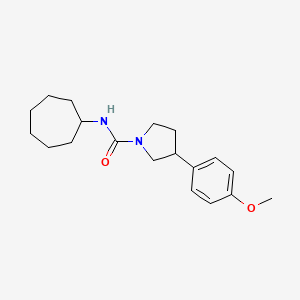

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2913839.png)

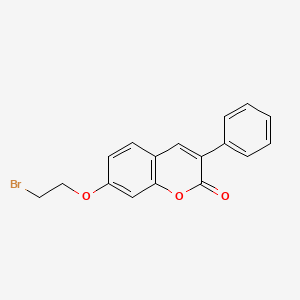

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)

![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)